1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane

Description

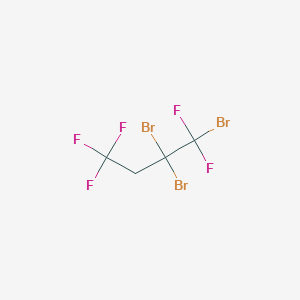

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is a halogenated organic compound with the molecular formula C4H2Br3F5 It is characterized by the presence of three bromine atoms and five fluorine atoms attached to a butane backbone

Properties

IUPAC Name |

1,2,2-tribromo-1,1,4,4,4-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br3F5/c5-2(6,4(7,11)12)1-3(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKONGDIEEOGGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane can be synthesized through several methods. One common approach involves the bromination of 1,1,4,4,4-pentafluorobutane. The reaction typically requires a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and phase-transfer agents can further enhance the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions typically occur under basic conditions and result in the formation of substituted derivatives.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of 1,1,4,4,4-pentafluorobutane.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common. Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromine atoms to bromine oxides.

Common Reagents and Conditions

Substitution: Nucleophiles (OH-, RO-, NH2-), basic conditions (NaOH, KOH)

Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)

Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or neutral conditions

Major Products Formed

Substitution: Substituted derivatives (e.g., 1,2,2-trihydroxy-1,1,4,4,4-pentafluorobutane)

Reduction: 1,1,4,4,4-pentafluorobutane

Oxidation: Bromine oxides (e.g., Br2O, BrO3-)

Scientific Research Applications

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the introduction of bromine and fluorine atoms into organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new drugs with improved efficacy and safety profiles.

Industry: It is used in the production of specialty chemicals, including flame retardants, refrigerants, and surfactants. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane involves its interaction with molecular targets through its bromine and fluorine atoms. These halogen atoms can form strong bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which enhance the electrophilicity of the bromine atoms. This makes the compound a potent electrophile in various chemical reactions.

Comparison with Similar Compounds

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane can be compared with other halogenated butanes, such as:

- **1

Biological Activity

1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is a halogenated organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of bromine and fluorine atoms, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C4H2Br3F5

- Molecular Weight : 350.77 g/mol

- IUPAC Name : this compound

The presence of multiple halogens in the structure contributes to its chemical stability and potential bioactivity. The bromine atoms may enhance the compound's ability to interact with biological macromolecules through halogen bonding.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes by binding to their active sites. This binding can alter enzyme conformation and function.

- Cell Membrane Interaction : The lipophilicity of halogenated compounds allows them to integrate into cellular membranes, potentially disrupting membrane integrity and function .

- Reactive Oxygen Species (ROS) Generation : Some halogenated compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.

Antimicrobial Activity

Research has indicated that halogenated compounds exhibit antimicrobial properties. For instance:

- Case Study : A study on related brominated compounds demonstrated significant antibacterial activity against various strains of bacteria. The mechanism was linked to membrane disruption and enzyme inhibition.

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cell lines:

- Cell Line Testing : In vitro studies using human cancer cell lines revealed that this compound could induce apoptosis at certain concentrations. The IC50 values were determined through MTT assays .

Table 1: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : Due to its lipophilic nature, it is expected to be well absorbed through biological membranes.

- Metabolism : Preliminary studies suggest that halogenated compounds may undergo metabolic activation or deactivation via cytochrome P450 enzymes.

- Excretion : The elimination half-life and pathways remain under investigation but are likely influenced by the compound's hydrophobicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.